molecular formula C16H10BrCl2NOS B11778395 N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11778395
M. Wt: 415.1 g/mol
InChI Key: BNWCKXYKFSIOCW-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives.

Preparation Methods

The synthesis of N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the benzo[b]thiophene core: This can be achieved through the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as sulfurizing agents.

    Introduction of the bromo and methyl groups: This step involves electrophilic aromatic substitution reactions using bromine and methylating agents.

    Carboxamide formation:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications, including :

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Research: The compound is studied for its antimicrobial and anti-inflammatory activities, making it a candidate for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, in cancer research, the compound may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-Bromo-4-methylphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as :

    N-(2-Bromo-4-methylphenyl)thiophene-3-carboxamide: This compound has a similar structure but lacks the dichloro substitution on the benzo[b]thiophene core, which may result in different biological activities and properties.

    4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications .

Properties

Molecular Formula

C16H10BrCl2NOS

Molecular Weight

415.1 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10BrCl2NOS/c1-8-2-5-12(11(17)6-8)20-16(21)15-14(19)10-4-3-9(18)7-13(10)22-15/h2-7H,1H3,(H,20,21)

InChI Key

BNWCKXYKFSIOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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